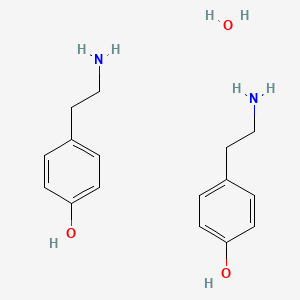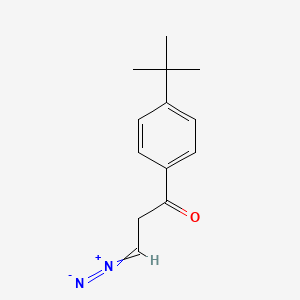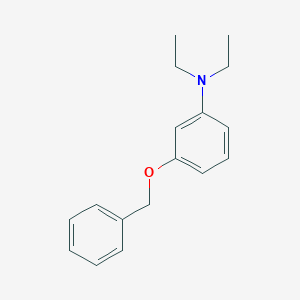
1,2,3,4,4a,7-Hexahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,7-Hexahydronaphthalene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is a derivative of naphthalene, characterized by the presence of six hydrogen atoms added to the naphthalene ring system, resulting in a partially saturated structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,7-Hexahydronaphthalene typically involves the hydrogenation of naphthalene or its derivatives under specific conditions. The hydrogenation process can be carried out using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) , under high pressure and temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where naphthalene is subjected to hydrogenation in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,4a,7-Hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Reagents such as halogens (Cl2, Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of halogens or other functional groups.
Aplicaciones Científicas De Investigación
1,2,3,4,4a,7-Hexahydronaphthalene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,4a,7-Hexahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene
- 4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7-hexahydronaphthalene
- Cubenene
- Cadina-1,4-diene
- Cadine-1,4-diene
Uniqueness
1,2,3,4,4a,7-Hexahydronaphthalene is unique due to its specific hydrogenation pattern and the resulting structural properties. This uniqueness makes it valuable in various chemical syntheses and applications where specific reactivity and properties are required .
Propiedades
Número CAS |
62690-61-3 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
1,2,3,4,4a,7-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1,5-6,9H,2-4,7-8H2 |
Clave InChI |
WXLRQXNSILEPFS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CCC=CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


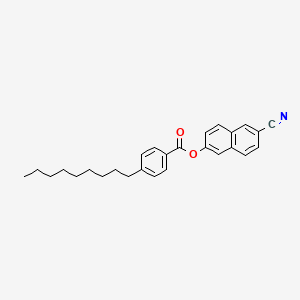
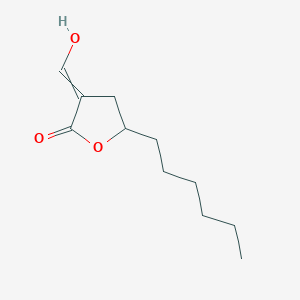
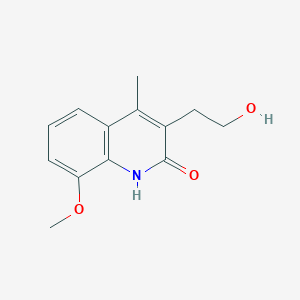

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
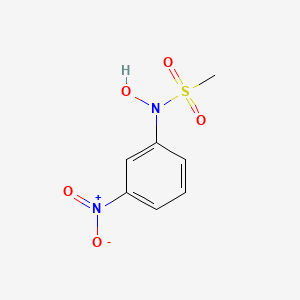
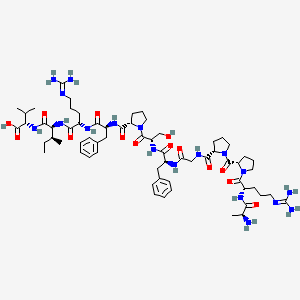
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
